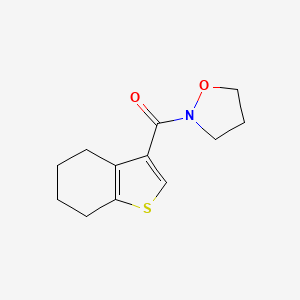
(2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid, also known as MPAC, is a chiral cyclic amino acid that has been of great interest in scientific research due to its unique structural and chemical properties. This molecule has been synthesized using various methods, and its mechanism of action has been investigated in several studies. In
作用机制
The mechanism of action of (2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid is not fully understood, but it is thought to involve the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. (2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid has been shown to inhibit the activation of NF-κB and its downstream targets, including pro-inflammatory cytokines and anti-apoptotic proteins.
Biochemical and Physiological Effects:
(2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant activity. (2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid has also been found to inhibit the proliferation and migration of cancer cells in vitro and in vivo, suggesting its potential use in cancer therapy. Furthermore, (2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various models of inflammation.
实验室实验的优点和局限性
(2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized using simple and cost-effective methods. However, one limitation of (2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid is its limited availability, which can limit its use in large-scale experiments. Additionally, the mechanism of action of (2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
Several future directions for the research on (2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid can be identified. One potential direction is the investigation of its role in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is the development of more efficient synthesis methods for (2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid, which can increase its availability and reduce its cost. Furthermore, the exploration of the structure-activity relationship of (2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid can provide insight into its mechanism of action and potential therapeutic applications. Overall, the research on (2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid has great potential for the development of novel therapies for various diseases.
合成方法
The synthesis of (2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid involves the reaction of 4-methoxypentanoyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base catalyst. This reaction results in the formation of (2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid as a white solid with a melting point of 114-116°C. Other methods of synthesis include the use of N,N-dimethylformamide (DMF) as a solvent and the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
科学研究应用
(2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. (2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It also has been found to scavenge free radicals and protect against oxidative stress-induced damage in cells. Furthermore, (2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid has been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
(2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-8(16-2)5-6-10(13)12-7-3-4-9(12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)/t8?,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBGFVPQGPKTRT-GKAPJAKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N1CCCC1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)N1CCC[C@H]1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(4-methoxypentanoyl)pyrrolidine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B6630994.png)
![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B6631005.png)
![6-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-3-amine](/img/structure/B6631012.png)

![5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile](/img/structure/B6631024.png)
![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)


